molecular formula C15H13N5OS B2939695 4-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide CAS No. 2097863-76-6

4-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide

Cat. No.: B2939695
CAS No.: 2097863-76-6
M. Wt: 311.36
InChI Key: ZPLJLDQXIXFJJZ-UHFFFAOYSA-N
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Description

4-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide ( 2097863-76-6) is a sophisticated hybrid heterocyclic compound with a molecular formula of C15H13N5OS and a molecular weight of 311.4 g/mol . Its structure integrates distinct thiazole, pyrazine, and pyridine moieties, a design feature known to confer specificity in targeting key receptors and enzymes within critical cellular pathways . This molecular architecture is characteristic of a class of compounds investigated for their potent inhibitory activity against kinase targets, with related aminopyridyl and aminopyrimidinyl thiazole-5-carboxamides having been identified as potent Src/Abl kinase inhibitors exhibiting excellent antiproliferative activity in hematological and solid tumor cell lines . The compound is designed for enhanced stability and binding affinity; the presence of the methylated thiazole group at the 4-position is known to improve metabolic stability, while the carboxamide linker between the thiazole and the methylpyrazinyl-pyridine group is optimized to maximize affinity for target protein sites . Preliminary research indicates its potential for selective inhibition of kinases involved in pathological processes, with a suggested reduced incidence of off-target effects . Its favorable pharmacodynamic profile is complemented by computational predictions of a desirable pharmacokinetic profile, including satisfactory oral bioavailability and an adequate plasma half-life for investigative therapeutic applications . This reagent is supplied for non-clinical research applications, exclusively for use in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are directed to consult the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

4-methyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c1-10-14(22-9-20-10)15(21)19-8-12-13(18-7-6-17-12)11-2-4-16-5-3-11/h2-7,9H,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLJLDQXIXFJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide is a synthetic compound with potential biological activity, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H13N5OS
  • Molecular Weight : 311.36 g/mol
  • CAS Number : 2097863-76-6

Anticancer Properties

Recent studies have highlighted the compound's promising anticancer properties. It has been shown to exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance, in a study involving pyridine-thiazole hybrid molecules, derivatives similar to this compound demonstrated significant antiproliferative activity against cancer cells derived from colon, breast, lung carcinomas, glioblastoma, and leukemia.

Key Findings :

  • IC50 Values : The compound exhibited an IC50 of 0.57 µM against HL-60 cells (acute promyelocytic leukemia), while showing much higher IC50 values (>50 µM) in non-cancerous human cell lines, indicating a selective cytotoxic effect on cancer cells .

The mechanism by which 4-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide exerts its effects may involve:

  • Inhibition of Specific Enzymes : It is believed that the compound interacts with various enzymes and proteins involved in cell signaling pathways.
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A series of pyridine-thiazole derivatives were synthesized and tested for their cytotoxic effects. The derivatives demonstrated varying levels of activity against different tumor cell lines, suggesting that structural modifications can enhance or diminish biological activity .
  • Mechanistic Insights :
    • In vitro studies indicated that preincubation with Fluzaparib (a PARP1 inhibitor) reduced the cytotoxic effects of these compounds, suggesting that their mechanism may involve DNA repair pathways .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaIC50 (µM)Cancer Type
4-Methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamideC15H13N5OS0.57Acute Promyelocytic Leukemia
Compound AC14H14N6O2S0.75Breast Cancer
Compound BC16H16N4O31.20Lung Cancer

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Thiazole Substituent Amide Substituent Key Structural Differences Molecular Weight LogP (Predicted)
Target Compound 4-methyl [3-(Pyridin-4-yl)pyrazin-2-yl]methyl Pyrazine-pyridine hybrid 378.41 (est.) 2.8 (est.)
4-methyl-2-pyrazin-2-yl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide 4-methyl, 2-pyrazin-2-yl Pyridin-4-ylmethyl Pyrazine at thiazole C2 vs. pyrazine-pyridine hybrid in amide 353.39 2.5
2-(4-Fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide 4-methyl, 2-(4-fluorophenyl) Pyridin-4-ylmethyl Fluorophenyl at thiazole C2 vs. pyrazine-pyridine hybrid in amide 327.40 3.1
SRT2104 4-methyl, 2-pyridin-3-yl Imidazo[2,1-b]thiazole-morpholinylmethyl Extended imidazothiazole and morpholine substituents 516.64 3.5
Dasatinib (BMS-354825) 2-chloro-6-methylphenyl Pyrimidinyl-piperazinyl Chlorophenyl and pyrimidine-piperazine substituents 488.01 3.8

Key Observations:

  • The target compound’s pyrazine-pyridine hybrid substituent introduces dual aromatic systems, likely enhancing target binding compared to simpler pyrazine or phenyl groups .
  • Fluorophenyl substituents (e.g., in 2-(4-fluorophenyl)- analog) increase hydrophobicity, which may affect solubility and metabolic stability .

Q & A

Q. What are the optimized synthetic routes for 4-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide?

The synthesis typically involves multi-step protocols, including cyclization, coupling, and functional group protection. For example:

  • Step 1 : Cyclocondensation of intermediates like ethyl acetoacetate with DMF-DMA and phenylhydrazine to form pyrazole cores .
  • Step 2 : Alkylation or coupling reactions using K₂CO₃ in DMF at room temperature to introduce substituents (e.g., pyridinylpyrazine groups) .
  • Step 3 : Amide bond formation via activation of carboxylic acids (e.g., using POCl₃) followed by nucleophilic substitution with amines .
    Key Optimization : Use NaH for amide nitrogen protection and coupling with pyrimidine derivatives to improve yield .

Q. Which characterization techniques are critical for verifying the compound’s structural integrity?

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions and regioselectivity. For instance, pyridine protons appear as doublets at δ 8.5–9.0 ppm .
  • HPLC : Ensure >98% purity using C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 385.1 [M+H]⁺) .

Q. How should researchers address low yields during thiazole-carboxamide formation?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Temperature Control : Maintain reactions at 80–120°C for cyclization steps to avoid side products .
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane, 1:1) or recrystallization from ethanol .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

  • Core Modifications : Replace the pyridine ring with fluorinated or methoxy-substituted analogs to improve target binding (e.g., 4-fluorophenyl derivatives showed 3-fold higher enzyme inhibition) .
  • Side Chain Optimization : Introduce piperazine or triazole groups to enhance solubility and pharmacokinetics .
  • Methodology : Use molecular docking (AutoDock Vina) to predict interactions with targets like kinase domains, followed by in vitro assays to validate IC₅₀ values .

Q. What protocols are recommended for evaluating biological activity in preclinical models?

  • In Vitro Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays with 10 µM compound concentrations .
  • Enzyme Inhibition : Measure IC₅₀ against phosphodiesterases or kinases via fluorescence-based assays (e.g., Z′-LYTE™ kinase assay kit) .
  • Metabolic Stability : Perform microsomal stability tests (human liver microsomes, 1 mg/mL protein) to assess t₁/₂ .

Q. How should researchers resolve contradictions in synthetic yield data across studies?

  • Reproducibility Checks : Verify reaction conditions (e.g., anhydrous DMF, inert atmosphere) to eliminate moisture-sensitive side reactions .
  • Orthogonal Characterization : Cross-validate purity using both HPLC and 1H^1H NMR integration .
  • Computational Modeling : Identify steric or electronic barriers to coupling using DFT calculations (e.g., Gaussian 09) .

Q. What strategies ensure compound stability during long-term storage?

  • Storage Conditions : Store at −20°C in amber vials under argon to prevent oxidation and hydrolysis .
  • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS analysis .
  • Formulation : Prepare lyophilized powders with mannitol (1:1 w/w) to enhance shelf life .

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